molecular formula C10H12BrNO2 B1292581 N-(5-bromo-3-methoxy-2-methylphenyl)acetamide CAS No. 1000343-34-9

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide

Cat. No.: B1292581
CAS No.: 1000343-34-9
M. Wt: 258.11 g/mol
InChI Key: UYLXSQRBFYRRHS-UHFFFAOYSA-N
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Description

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 3-methoxy-2-methylphenol

      Starting Material: 3-methoxy-2-methylphenol

      Reagent: Bromine (Br2)

      Solvent: Acetic acid

      Conditions: Room temperature

      Product: 5-bromo-3-methoxy-2-methylphenol

  • Acetylation of 5-bromo-3-methoxy-2-methylphenol

      Starting Material: 5-bromo-3-methoxy-2-methylphenol

      Reagent: Acetic anhydride

      Catalyst: Pyridine

      Product: N-(5-bromo-3-methoxy-2-methylphenyl)acetamide

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the phenyl ring

  • Reduction

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Room temperature or slightly elevated temperatures

      Products: Reduced derivatives of the acetamide moiety

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Basic medium

      Products: Substituted derivatives on the phenyl ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Amines in basic medium

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Chemistry

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals. It may be employed in the manufacture of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of N-(5-bromo-3-methoxy-2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The acetamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methoxyphenyl)acetamide
  • N-(5-chloro-3-methoxy-2-methylphenyl)acetamide
  • N-(5-bromo-2-methoxy-3-methylphenyl)acetamide

Comparison

  • N-(4-bromo-3-methoxyphenyl)acetamide : Similar structure but with the bromine atom at the 4-position. This positional difference can affect its reactivity and biological activity.
  • N-(5-chloro-3-methoxy-2-methylphenyl)acetamide : Chlorine atom instead of bromine. Chlorine is less reactive than bromine, which may influence the compound’s chemical and biological properties.
  • N-(5-bromo-2-methoxy-3-methylphenyl)acetamide : Similar structure but with the methoxy and methyl groups swapped. This change can alter the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets.

Uniqueness

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide is unique due to the specific arrangement of its substituents on the phenyl ring. The combination of a bromine atom, methoxy group, and methyl group in this particular configuration can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-bromo-3-methoxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-9(12-7(2)13)4-8(11)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLXSQRBFYRRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646656
Record name N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-34-9
Record name N-(5-Bromo-3-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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